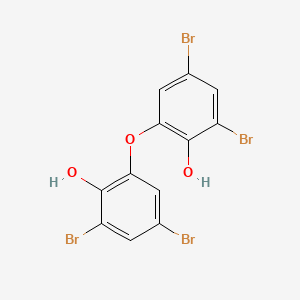![molecular formula C8H16ClNO4S B13420487 S-[2-(1-Methylethoxy)-2-oxoethyl]-L-cysteine Hydrochloride](/img/structure/B13420487.png)
S-[2-(1-Methylethoxy)-2-oxoethyl]-L-cysteine Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-[2-(1-Methylethoxy)-2-oxoethyl]-L-cysteine Hydrochloride: is a compound with the molecular formula C8H15NO4S·HCl and a molecular weight of 257.73 . It is often used as an impurity standard in pharmaceutical testing and is associated with the carbocisteine family, which is commonly used as an expectorant in respiratory drugs .
Chemical Reactions Analysis
S-[2-(1-Methylethoxy)-2-oxoethyl]-L-cysteine Hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce the oxo group.
Substitution: Nucleophilic substitution reactions can occur, especially at the oxoethyl group, using reagents like alkyl halides.
The major products formed from these reactions would depend on the specific reagents and conditions used .
Scientific Research Applications
S-[2-(1-Methylethoxy)-2-oxoethyl]-L-cysteine Hydrochloride has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for method validation and stability testing.
Biology: May be used in studies involving cysteine metabolism and related pathways.
Industry: Utilized in the pharmaceutical industry for quality control and impurity profiling.
Mechanism of Action
The mechanism of action for S-[2-(1-Methylethoxy)-2-oxoethyl]-L-cysteine Hydrochloride is not well-documented. as a derivative of L-cysteine, it may interact with cysteine-related metabolic pathways and enzymes. The molecular targets and pathways involved would likely include those associated with cysteine metabolism and its role in cellular redox balance .
Comparison with Similar Compounds
Similar compounds to S-[2-(1-Methylethoxy)-2-oxoethyl]-L-cysteine Hydrochloride include:
Carbocisteine: Another expectorant used in respiratory drugs.
N-Acetylcysteine: Used as a mucolytic agent and in the treatment of acetaminophen overdose.
L-Cysteine: A naturally occurring amino acid involved in protein synthesis and metabolic pathways.
This compound is unique in its specific structural modifications, which may confer distinct chemical and biological properties .
Properties
Molecular Formula |
C8H16ClNO4S |
|---|---|
Molecular Weight |
257.74 g/mol |
IUPAC Name |
(2R)-2-amino-3-(2-oxo-2-propan-2-yloxyethyl)sulfanylpropanoic acid;hydrochloride |
InChI |
InChI=1S/C8H15NO4S.ClH/c1-5(2)13-7(10)4-14-3-6(9)8(11)12;/h5-6H,3-4,9H2,1-2H3,(H,11,12);1H/t6-;/m0./s1 |
InChI Key |
QAASQUQNPKMDDR-RGMNGODLSA-N |
Isomeric SMILES |
CC(C)OC(=O)CSC[C@@H](C(=O)O)N.Cl |
Canonical SMILES |
CC(C)OC(=O)CSCC(C(=O)O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


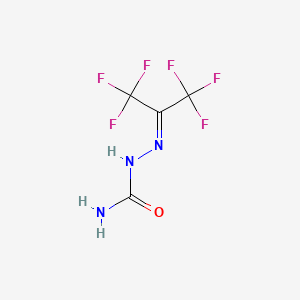

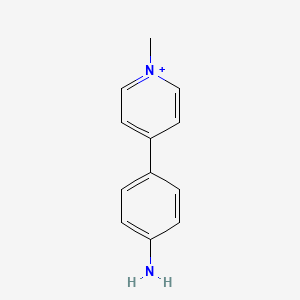
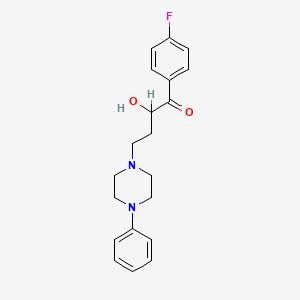
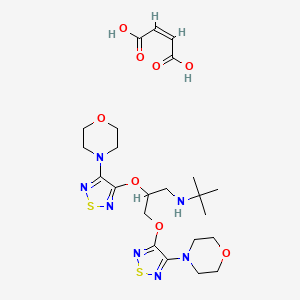
![1H-Thieno[3,4-b]pyrrole](/img/structure/B13420465.png)
![(8S,9R,10S,11S,13S,14S,17R)-9-fluoro-17-(2-fluoroacetyl)-11,17-dihydroxy-10,13-dimethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13420473.png)
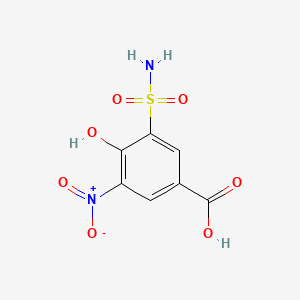
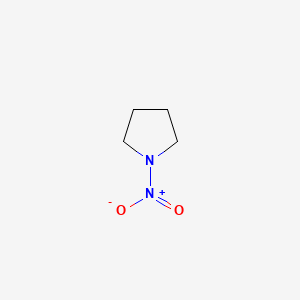
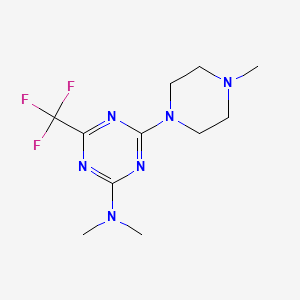
![3-(6-Nitro-benzo[1,3]dioxol-5-yl)-2-[4-(2-oxo-2H-chromen-3-yl)-thiazol-2-yl]-acrylonitrile](/img/structure/B13420493.png)
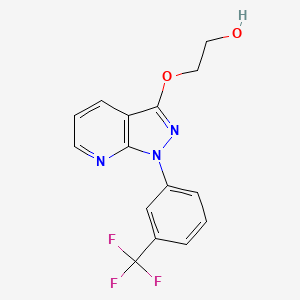
![2-Propenethioic acid, 2-methyl-, S-[3,3,4,4,5,5,6,6,7,7,8,8,9,10,10,10-hexadecafluoro-9-(trifluoromethyl)decyl] ester](/img/structure/B13420500.png)
